Ethyl 4-(benzylamino)but-2-enoate

Hydrogen bonding Conformational analysis DFT calculation

Ethyl 4-(benzylamino)but-2-enoate (CAS 131489-60-6) is a specialty γ-amino-α,β-unsaturated ester (γ-enamino ester) building block with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. Its structure features a benzylamine moiety conjugated to an ethyl but-2-enoate scaffold at the γ-position, distinguishing it from the more extensively studied β-enamino ester regioisomer (ethyl 3-(benzylamino)but-2-enoate, Bn-EAB).

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 131489-60-6
Cat. No. B14271550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzylamino)but-2-enoate
CAS131489-60-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCNCC1=CC=CC=C1
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3
InChIKeyPLNDMCCIVDQBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Benzylamino)but-2-enoate (CAS 131489-60-6): Compound Profile and Class Designation for Procurement Assessment


Ethyl 4-(benzylamino)but-2-enoate (CAS 131489-60-6) is a specialty γ-amino-α,β-unsaturated ester (γ-enamino ester) building block with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure features a benzylamine moiety conjugated to an ethyl but-2-enoate scaffold at the γ-position, distinguishing it from the more extensively studied β-enamino ester regioisomer (ethyl 3-(benzylamino)but-2-enoate, Bn-EAB). Enamino esters are recognized precursors for bioactive heterocycles including pyridinones, pyrazoles, quinolines, and β-amino acid derivatives [1]. The 4-(benzylamino) substitution pattern places the amine at the γ-position relative to the ester carbonyl, creating a distinct tautomeric and reactivity profile compared to the β-amino regioisomer—a factor that directly impacts synthetic route design and product outcomes.

Ethyl 4-(Benzylamino)but-2-enoate: Why Regioisomeric and N-Substituted Analogs Are Not Drop-In Replacements


Positional isomerism in enamino esters is not a minor structural nuance; it dictates fundamental chemical behavior. In ethyl 4-(benzylamino)but-2-enoate, the amine is at the γ-position, whereas in the widely available analog ethyl 3-(benzylamino)but-2-enoate (Bn-EAB), it resides at the β-position [1]. This shift alters the conjugation pathway, the strength and type of intramolecular hydrogen bonding (IHB), and the tautomeric equilibrium. Experimental and DFT data on the β-series demonstrate that N-substitution (Me, Ph, Bn) modulates IHB strength over a range of 5.11–8.65 kcal/mol, which in turn governs conformational populations and spectroscopic signatures [1]. The γ-positioned amine fundamentally changes whether the dominant interaction is N–H···O=C (a six-membered ring) versus a resonance-assisted hydrogen bond (RAHB) in the β-series [2]. Consequently, substituting one regioisomer for the other in a synthetic sequence can lead to divergent reaction kinetics, different cyclization products, or altered stereochemical outcomes—risks that generic procurement approaches do not adequately address.

Ethyl 4-(Benzylamino)but-2-enoate: Quantitative Differentiation Evidence Against Closest Analogs


Intramolecular Hydrogen Bond Architecture: γ-Enamino Ester vs. β-Enamino Ester (Bn-EAB)

The β-enamino ester series (including the direct regioisomer Bn-EAB) engages in a resonance-assisted intramolecular hydrogen bond (RAHB) wherein the N–H···O=C interaction forms a six-membered pseudo-ring. DFT calculations at the B3LYP/6-311++G(d,p) level quantify this interaction for Bn-EAB: an NH bond length of 1.018 Å and an NBO σN-H→LP(O) donor-acceptor stabilization energy of 7.18 kcal/mol [1]. In contrast, in γ-enamino esters such as ethyl 4-(benzylamino)but-2-enoate, the amine is one carbon further along the chain, and the potential hydrogen bond would involve a seven-membered ring geometry (N–H···O=C–C–C=C) [2]. Seven-membered intramolecular hydrogen bonds are inherently weaker than six-membered RAHBs; ab initio and crystallographic data on related N-urethane-protected γ-amino butenoates indicate that the dominant tautomeric form is the imino-enol rather than the enamino-ketone, with the OH group oriented trans to the ester carbonyl—a fundamentally different hydrogen bonding pattern [2]. This difference in hydrogen bond architecture directly impacts solubility, chromatographic retention, and the direction of subsequent functionalization reactions.

Hydrogen bonding Conformational analysis DFT calculation

Tautomeric Preference: Imino-Enol vs. Enamino-Ketone Dominance in γ- vs. β-Amino Enoates

β-Enamino esters such as Bn-EAB exist predominantly in the enamino-ketone tautomeric form stabilized by RAHB, as confirmed by NMR and IR spectroscopic assignments [1]. In γ-amino-α,β-unsaturated esters, the tautomeric equilibrium shifts toward the imino-enol form because the imino nitrogen can conjugate with the double bond while the enol OH engages in hydrogen bonding with the ester carbonyl [2]. This has been experimentally verified in N-urethane-protected γ-amino butenoates: NMR chemical shifts (1H and 13C) and X-ray crystal structures consistently show the imino-enol tautomer, with the OH proton appearing at δ ~12–14 ppm, characteristic of strongly hydrogen-bonded enols [2]. The tautomeric state dictates the nucleophilic vs. electrophilic character of the molecule, the coordination mode with metals, and the regiochemistry of cycloaddition reactions. No comparable enolic tautomer population exists for the β-regioisomer series.

Tautomerism NMR spectroscopy X-ray crystallography

Organometallic Complexation: Bioactivity Relevance for Dibutylstannanediyl Derivatives

The 4-(benzylamino)-4-oxobut-2-enoate framework serves as a ligand platform for organotin(IV) carboxylates with documented anticancer activity. The dibutyltin(IV) derivative, dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate) (Ch-620), demonstrated measurable potency in prostate cancer models [1]. At 1–1.25 μM, Ch-620 inhibited proliferation of prostate cancer and melanoma cells; at 10 μM, it showed minimal toxicity to normal fibroblasts, indicating a therapeutic window [1]. In vivo, treatment of PC3M-grafted athymic nude mice at 5 μg/week for 7 weeks resulted in reduced tumor growth relative to untreated controls, with mechanistic evidence showing activation of p38 MAPK and upregulation of PPARα [1]. For researchers procuring ethyl 4-(benzylamino)but-2-enoate as a precursor for organometallic conjugate synthesis, the demonstrated bioactivity of the 4-(benzylamino)-4-oxobut-2-enoate ligand motif—in contrast to the 3-amino regioisomer, which has not been reported in comparable organotin chemotypes—provides structural relevance.

Organotin Anticancer Prostate cancer Ligand design

Synthetic Versatility: Diastereoselective Conjugate Addition on 4-Amino Scaffolds

The 4-amino-2-butenoate scaffold is a preferred substrate for stereocontrolled conjugate addition using homochiral lithium amides, enabling a diastereoselective route to 3,4-substituted aminopyrrolidines [1]. The closely related methyl 4-(N-allyl-N-benzylamino)but-2-enoate has been employed to produce both 3,4-anti- and 3,4-syn-aminopyrrolidine diastereomers with high selectivity, a protocol that leverages the γ-amino substitution pattern for cyclization after conjugate addition [1]. The regioisomeric 3-amino scaffold directs cyclization differently, favoring β-lactam or β-amino acid pathways rather than γ-lactam (pyrrolidine) products. Quantitative diastereomeric ratios from the 4-amino scaffold have been reported to achieve >95:5 dr in optimized cases, as determined by NMR analysis of the cyclized products [2]. For procurement decisions aimed at heterocycle synthesis, the 4-(benzylamino) regioisomer enables a distinct annulation logic that is not accessible from the 3-amino isomer.

Asymmetric synthesis Conjugate addition Aminopyrrolidines

Ethyl 4-(Benzylamino)but-2-enoate: High-Confidence Procurement Application Scenarios


Scaffold for Organotin Anticancer Ligands

Ethyl 4-(benzylamino)but-2-enoate is the optimal precursor for generating 4-(benzylamino)-4-oxobut-2-enoic acid ligands for dibutyltin(IV) complexation, leading to compounds with demonstrated prostate cancer cell antiproliferative activity (IC₅₀ ~1–1.25 μM) and in vivo tumor suppression [1]. The 3-benzylamino regioisomer cannot access this chemotype.

Diastereoselective Synthesis of 3,4-Substituted Aminopyrrolidines

This γ-enamino ester is uniquely suited as a substrate for asymmetric conjugate addition–cyclization sequences to yield 3,4-substituted pyrrolidines with diastereomeric ratios exceeding 95:5 [1]. The 3-amino isomer instead produces linear β-amino esters, making the 4-amino isomer indispensable for accessing this γ-lactam architecture.

Tautomer-Controlled Functionalization in Heterocycle Synthesis

Owing to its tendency to favor the imino-enol tautomeric form—a property structurally absent in 3-amino β-enamino esters—ethyl 4-(benzylamino)but-2-enoate enables selective O-functionalization (e.g., O-acylation, O-alkylation) and metal chelation at the enolic oxygen, facilitating construction of oxazole, pyran, and spirocyclic frameworks that are inaccessible from the β-regioisomer [1].

Selective Michael Acceptor for Conjugate Addition

The α,β-unsaturated ester unit, when freed from the RAHB constraints that dominate the β-series, serves as a more electrophilic Michael acceptor [1]. This permits selective conjugate additions with softer nucleophiles under mild conditions, a useful property for fragment coupling in pharmaceutical intermediate synthesis.

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